Core Compound Analysis: 4-Chloro-5-methylpyridine-2-carboxamide
Core Compound Analysis: 4-Chloro-5-methylpyridine-2-carboxamide
An In-Depth Technical Guide to 4-Chloro-5-methylpyridine-2-carboxamide (CAS 1379357-31-9): A Keystone Intermediate in Modern Drug Discovery
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4-Chloro-5-methylpyridine-2-carboxamide. While specific peer-reviewed data on this particular isomer is emerging, this guide establishes its significance by examining its chemical properties, plausible synthetic routes, and the well-documented roles of the broader pyridine carboxamide scaffold in contemporary pharmaceutical development. The insights provided are grounded in established chemical principles and data from closely related structural analogues, offering a predictive framework for its application.
4-Chloro-5-methylpyridine-2-carboxamide is a substituted heterocyclic compound featuring a pyridine core. This core structure is a cornerstone in medicinal chemistry, and its specific functionalization—a chloro group at position 4, a methyl group at position 5, and a carboxamide at position 2—creates a unique electronic and steric profile. These features make it a highly valuable and versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[1]
The strategic placement of the chloro and methyl groups influences the molecule's reactivity and its potential interactions with biological targets. The carboxamide group is a critical pharmacophore, capable of forming key hydrogen bonds, a fundamental interaction for molecular recognition in biological systems.
Table 1: Physicochemical Properties of 4-Chloro-5-methylpyridine-2-carboxamide
| Property | Value | Source |
| CAS Number | 1379357-31-9 | [2] |
| Molecular Formula | C₇H₇ClN₂O | Calculated |
| Molecular Weight | 170.59 g/mol | [3] |
| IUPAC Name | 4-chloro-5-methylpyridine-2-carboxamide | [2] |
| Appearance | Typically a white to off-white or light yellow solid | [4] (by analogy) |
| Solubility | Expected to be soluble in organic solvents like THF, Ethyl Acetate | [5] (by analogy) |
The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The true potential of 4-Chloro-5-methylpyridine-2-carboxamide is best understood by recognizing the success of the pyridine carboxamide scaffold. This motif is considered a "privileged structure" because it is a recurring feature in a multitude of compounds targeting diverse biological receptors and enzymes. Its rigidity, planarity, and ability to engage in various non-covalent interactions allow it to serve as an excellent anchor for pharmacophores.
Numerous clinically successful and investigational drugs incorporate this core structure, highlighting its versatility:
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PARP Inhibition: Pyridine carboxamide derivatives are central to the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.[6] These agents exploit synthetic lethality in cancers with specific DNA repair defects.
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Metabolic and Neurological Disorders: The scaffold is integral to developing negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅), which are under investigation for psychiatric and neurological diseases.[7] Furthermore, related pyridone structures are key to GPR119 agonists being explored as treatments for type 2 diabetes.[8]
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Infectious Diseases: The quinoline-4-carboxamide core, a related bicyclic system, has yielded potent antimalarial candidates with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[9]
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Urease Inhibition: Researchers have explored pyridine carboxamide derivatives for their potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic bacteria like H. pylori.[10]
The specific substitution pattern of 4-Chloro-5-methylpyridine-2-carboxamide provides a unique starting point for exploring these and other therapeutic areas. The chlorine atom, for instance, can serve as a handle for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, enabling the rapid generation of diverse compound libraries.[1][7]
Synthetic Strategy and Methodologies
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available or readily synthesized precursor, 2-chloro-5-methylpyridine.
Caption: Proposed synthetic pathway for 4-Chloro-5-methylpyridine-2-carboxamide.
Detailed Experimental Protocol (Hypothetical)
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Synthesis of 4-Chloro-5-methylpicolinic Acid (Intermediate):
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Rationale: Introduction of the carboxylic acid group at the 2-position is the key transformation. Directed ortho-metalation is a powerful strategy for such functionalizations on pyridine rings. The chloro group can help direct the lithiation.
-
Procedure:
-
Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C.
-
Slowly add a strong base such as n-Butyllithium or Lithium diisopropylamide (LDA) (1.1 eq) and stir for 1-2 hours at -78 °C to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify with 1M HCl to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry the solid to yield the picolinic acid intermediate.
-
-
-
Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide (Final Product):
-
Rationale: Conversion of the carboxylic acid to a primary amide is a standard and reliable transformation. Activating the acid as an acid chloride ensures a high-yield reaction with ammonia.
-
Procedure:
-
Suspend the 4-Chloro-5-methylpicolinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise.
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the crude product.[5]
-
Purify via column chromatography or recrystallization.
-
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Analytical and Quality Control Framework
Ensuring the purity and identity of 4-Chloro-5-methylpyridine-2-carboxamide is paramount for its use in research and development. A multi-platform analytical approach is recommended for comprehensive characterization.
Core Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase method with a C18 column is typically effective for this class of compounds.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the molecular weight of the target compound and identifying any impurities or degradation products.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the specific isomeric form.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O and N-H stretches of the amide and the characteristic vibrations of the pyridine ring.
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